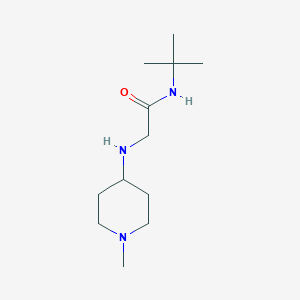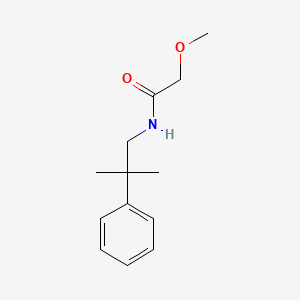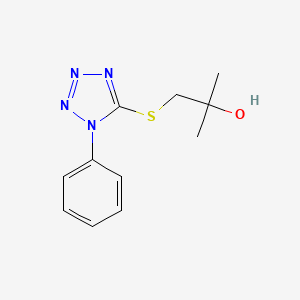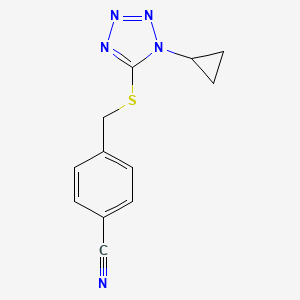
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is an organic compound that features a tert-butyl group, a piperidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide typically involves the reaction of tert-butylamine with 1-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The tert-butyl group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)ethanol
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)propanoic acid
- n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)butanamide
Uniqueness
n-(Tert-butyl)-2-((1-methylpiperidin-4-yl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, while the piperidine ring contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
N-tert-butyl-2-[(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-13-10-5-7-15(4)8-6-10/h10,13H,5-9H2,1-4H3,(H,14,16) |
InChI Key |
XNXDWHGJVRPAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CNC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)


![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)


![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)

![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)


